

# Technical Guide: Methyl 2,3-diaminobenzoate (CAS 107582-20-7)

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## Compound of Interest

Compound Name: *Methyl 2,3-Diaminobenzoate  
Hydrochloride*

Cat. No.: *B1420741*

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## Introduction

Methyl 2,3-diaminobenzoate, with the CAS registry number 107582-20-7, is an organic compound characterized by a benzene ring substituted with two amino groups and a methoxycarbonyl group.<sup>[1]</sup> Primarily, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.<sup>[2][3]</sup> While some commercial suppliers suggest potential biological activities, including anticancer and 5-HT<sub>4</sub> receptor agonist properties, a comprehensive review of peer-reviewed scientific literature does not currently substantiate these claims with direct experimental evidence for this specific molecule.<sup>[4][5]</sup> This guide provides a detailed overview of its known chemical properties, synthesis protocols, and its established applications as a synthetic building block.

## Chemical and Physical Properties

The key chemical and physical properties of Methyl 2,3-diaminobenzoate are summarized in the table below.

Property	Value	Reference(s)
CAS Number	107582-20-7	[4]
Chemical Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	166.18 g/mol	[5]
Appearance	Yellow to brown solid/powder	[4][6]
Melting Point	66-70 °C	[7]
Boiling Point	~322.6 °C (Predicted)	[7]
Flash Point	~176.5 °C	[7]
Density	~1.26 g/cm <sup>3</sup> (Predicted)	[7]
Solubility	Soluble in polar organic solvents	[1]
SMILES	<chem>COC(=O)c1cccc(c1N)N</chem>	[8]
InChI Key	BLJHLOLVEXWHFS-UHFFFAOYSA-N	[3]

## Synthesis Protocols

Methyl 2,3-diaminobenzoate can be synthesized via the reduction of a nitro-substituted precursor. Below are two detailed experimental protocols found in the literature.

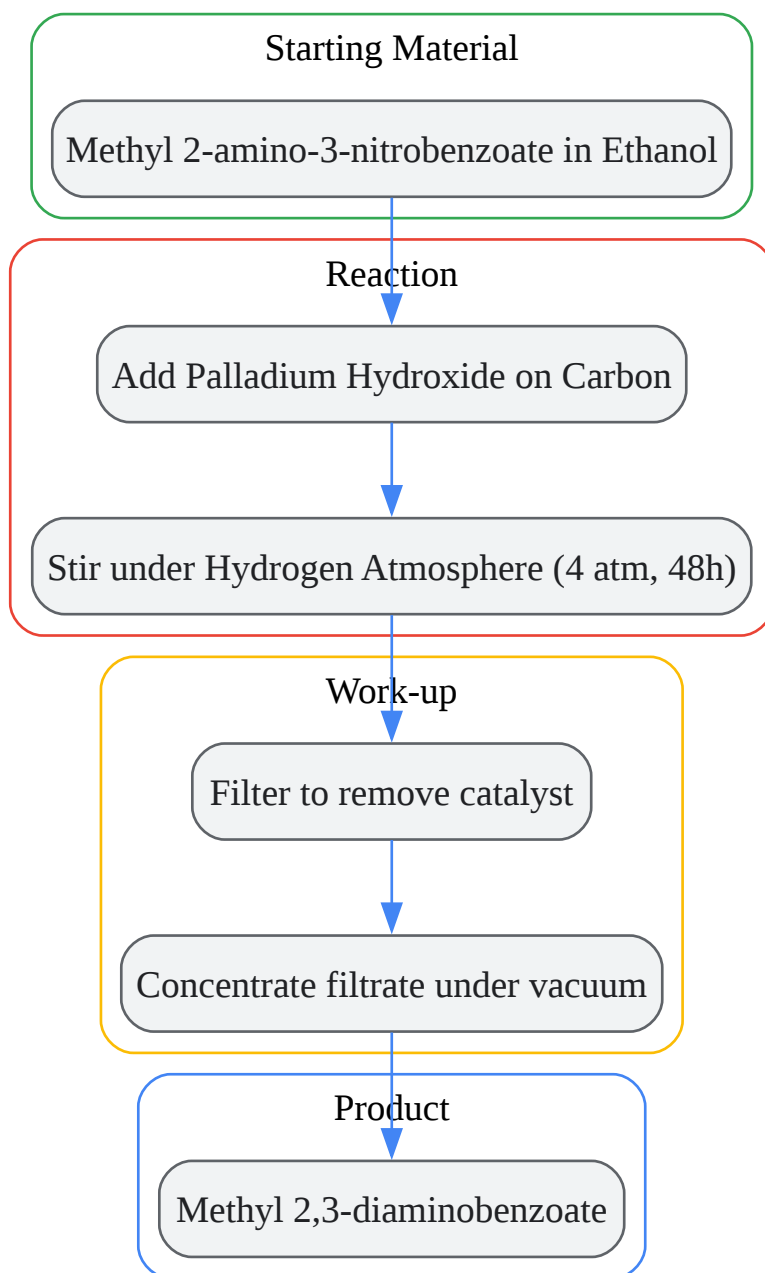
### Protocol 1: Reduction of Methyl 2-amino-3-nitrobenzoate

This protocol describes the synthesis of Methyl 2,3-diaminobenzoate via the hydrogenation of Methyl 2-amino-3-nitrobenzoate.

Experimental Protocol:

- A solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) is saturated with nitrogen.[4]
- Palladium hydroxide on carbon (10 g, 20% w/w Pd) is added to the solution.[4]

- The resulting slurry is degassed and then stirred vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[4]
- Upon reaction completion, the catalyst is removed by filtration.[4]
- The filtrate is concentrated under vacuum to yield Methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing (yield: 43 g, 100%).[4]



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**Caption:** Synthesis workflow for Methyl 2,3-diaminobenzoate.

## Protocol 2: Synthesis from 2,3-Diaminobenzoic acid

This protocol details the esterification of 2,3-Diaminobenzoic acid to form the methyl ester.

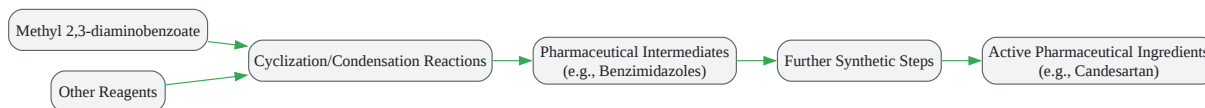
Experimental Protocol:

- Dissolve 2,3-Diaminobenzoic acid (456 mg, 3 mmol) in 25 ml of methanol in a two-neck round-bottom flask.[\[1\]](#)
- Cool the solution in an ice bath.[\[1\]](#)
- Add thionyl chloride (2.2 ml, 30 mmol) dropwise.[\[1\]](#)
- Remove the ice bath and stir the mixture at 45°C overnight.[\[1\]](#)
- Cool the reaction mixture to room temperature and pour it into 100 ml of water.[\[1\]](#)
- Neutralize the solution with solid potassium carbonate until the pH is basic.[\[1\]](#)
- Extract the aqueous solution four times with ethyl acetate.[\[1\]](#)
- Combine the organic extracts, dry over magnesium sulfate, and remove the solvent.[\[1\]](#)
- Purify the resulting oily residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 1:1 v/v) to obtain pure Methyl 2,3-diaminobenzoate.[\[1\]](#)

## Applications as a Chemical Intermediate

The primary and well-documented use of Methyl 2,3-diaminobenzoate is as a building block in organic synthesis. Its two amino groups and methyl ester functionality make it a versatile precursor for the construction of various heterocyclic systems and more complex molecules.

A notable application is in the synthesis of intermediates for cardiovascular drugs. For example, it is used to prepare 2-ethoxy-4-carboxylic acid methyl ester-3-hydro-benzimidazole, which is a precursor for trityl candesartan intermediates.[\[2\]](#)[\[3\]](#)



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**Caption:** Role as a chemical intermediate in drug synthesis.

## Reported Biological Activities (Requiring Confirmation)

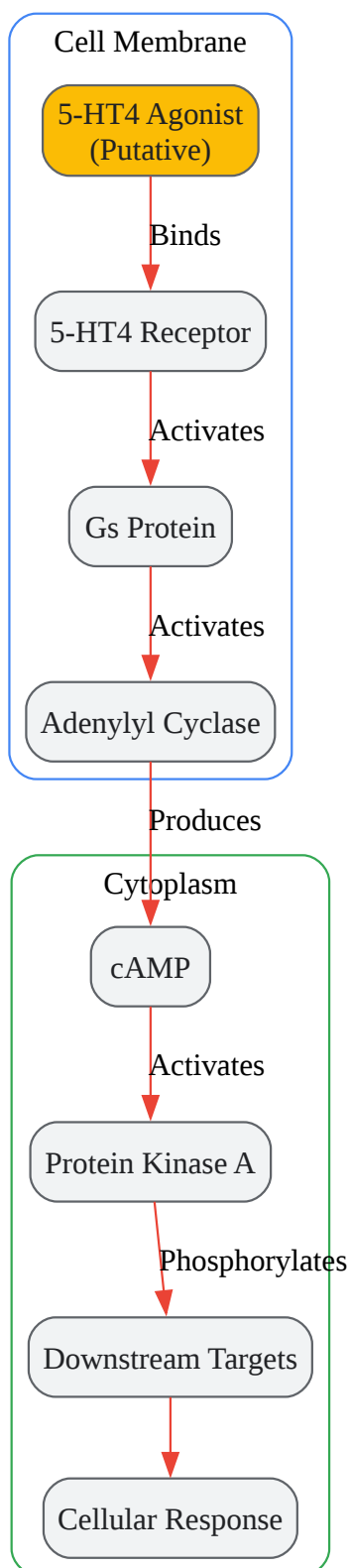
Several chemical suppliers have reported potential biological activities for Methyl 2,3-diaminobenzoate, including anticancer effects and 5-HT<sub>4</sub> receptor agonism.<sup>[4][5]</sup> It is crucial to note that these claims are not yet supported by dedicated studies in peer-reviewed scientific journals.

### Putative Anticancer Activity

It has been suggested that Methyl 2,3-diaminobenzoate may exhibit anticancer activity by inhibiting DNA synthesis and cell division.<sup>[4][5]</sup> The general mechanism of action for drugs that inhibit DNA synthesis often involves the interruption of nucleotide biosynthesis, the intercalation into the DNA double helix, or the inhibition of enzymes crucial for DNA replication, such as DNA polymerases or topoisomerases.<sup>[1][5]</sup> Without specific studies on Methyl 2,3-diaminobenzoate, its precise mechanism, if any, remains speculative.

### Putative 5-HT<sub>4</sub> Receptor Agonism

The compound has also been described as a 5-HT<sub>4</sub> receptor agonist, which would lead to an increase in intracellular cyclic AMP (cAMP).<sup>[4][5]</sup> The 5-HT<sub>4</sub> receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.<sup>[2][8]</sup> In the gastrointestinal tract, this pathway is associated with increased motility.<sup>[8]</sup>



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**Caption:** General signaling pathway of a 5-HT4 receptor agonist.

## Safety and Handling

Methyl 2,3-diaminobenzoate is classified as an irritant.[7][9]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]  
Recommended storage temperature is between 2-8°C under an inert atmosphere.[2][6]

## Conclusion

Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is a well-characterized organic compound with established protocols for its synthesis. Its primary and scientifically validated role is that of a versatile chemical intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and other complex medicinal compounds. While there are claims of direct biological activity as an anticancer agent and a 5-HT<sub>4</sub> receptor agonist from commercial sources, these properties have not been substantiated in the peer-reviewed scientific literature to date. Further research would be required to validate these claims and elucidate any potential therapeutic applications of the compound itself.

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